Dopamine Transporter (DAT) Inhibition Potency: (+)-Ethylphenidate vs. Cocaine and (−)-Ethylphenidate
The (+)-enantiomer of ethylphenidate inhibits dopamine reuptake with an IC₅₀ of 27 nM, making it 13.6‑fold more potent than cocaine (IC₅₀ = 367 nM) and 64‑fold more potent than (−)-ethylphenidate (IC₅₀ = 1730 nM) [1]. This establishes a clear enantioselective potency gradient that must be controlled for when using racemic mixtures.
| Evidence Dimension | Dopamine transporter (DAT) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 27 nM for (+)-ethylphenidate |
| Comparator Or Baseline | Cocaine: 367 nM; (−)-ethylphenidate: 1730 nM |
| Quantified Difference | 13.6× more potent than cocaine; 64× more potent than (−)-enantiomer |
| Conditions | [³H]Dopamine uptake inhibition assay in rat striatal synaptosomes |
Why This Matters
This potency differential informs dose‑response studies and highlights the necessity of enantiomerically defined reference materials in pharmacological assays.
- [1] Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., Jr., & Middaugh, L. D. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 2876–2881. View Source
